Pseudoephedroxane

Übersicht

Beschreibung

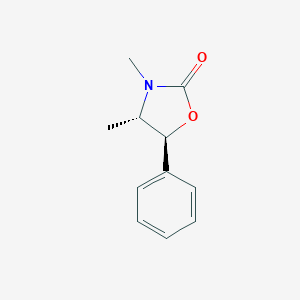

Pseudoephedroxane is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis, particularly as a chiral auxiliary. Its unique structure, featuring a five-membered ring with both oxygen and nitrogen atoms, contributes to its versatility in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pseudoephedroxane typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-phenylglycinol with acetone under acidic conditions to form the oxazolidinone ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient cyclization and minimal by-products.

Analyse Chemischer Reaktionen

Biotransformation via Yeast Fermentation

Pseudoephedrine is commercially produced by fermenting dextrose with yeast (Candida utilis or Saccharomyces cerevisiae) in the presence of benzaldehyde. The process yields l-phenylacetylcarbinol (L-PAC) , which undergoes reductive amination to form pseudoephedrine .

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Yeast, benzaldehyde, pyruvate decarboxylase | L-PAC | ~80% |

| 2 | Reductive amination (e.g., H₂, Ni catalyst) | Pseudoephedrine | 60–75% |

Metabolic Reactions

Pseudoephedrine undergoes limited hepatic metabolism, with N-demethylation forming the active metabolite norpseudoephedrine (cathine) :

| Parameter | Value | Source |

|---|---|---|

| Metabolic pathway | Hepatic N-demethylation | |

| Metabolite activity | CNS stimulant (weak) | |

| Excretion | 43–96% unchanged in urine |

Reduction with Red Phosphorus/Hydriodic Acid

This method converts pseudoephedrine to methamphetamine via hydroiodic acid-mediated cleavage of the β-hydroxyl group :

| Parameter | Red Phosphorus Method | Birch Reduction |

|---|---|---|

| Solvent | Hydroiodic acid | Anhydrous ammonia |

| Yield | 70–90% | 50–70% |

| Purity | High (≥90%) | Moderate (70–80%) |

Oxidation to Methcathinone

Pseudoephedrine can be oxidized to methcathinone (a cathinone derivative) using strong oxidizing agents like potassium permanganate :

Stability and Degradation

Pseudoephedrine’s stability is influenced by pH and temperature:

| Condition | Effect | Mechanism |

|---|---|---|

| Acidic urine (pH <6) | Accelerated renal excretion | Protonation of amine group enhances solubility |

| Alkaline urine (pH >7) | Prolonged half-life (9–16 hr) | Reduced ionization slows excretion |

| High temperature (>100°C) | Decomposition to benzaldehyde | Retro-aldol reaction |

Pharmacological Interactions

While not a direct chemical reaction, pseudoephedrine’s adrenergic effects are modulated by its interaction with α- and β₂-adrenergic receptors :

Wissenschaftliche Forschungsanwendungen

Nasal Congestion Relief

Pseudoephedroxane is widely used for the temporary relief of nasal congestion associated with upper respiratory infections and allergies. Clinical studies have demonstrated its effectiveness in reducing nasal congestion severity:

Treatment of Otitic Barotrauma

Research indicates that this compound may help prevent otitic barotrauma during air travel. A randomized controlled trial found that administration prior to flights significantly reduced the incidence of ear discomfort:

| Study | Sample Size | Dosage | Results |

|---|---|---|---|

| 100 adults | 120 mg | Reduced incidence of otitic barotrauma from 62% (placebo) to 32% (treatment) |

Orthostatic Hypotension

This compound has been explored as a treatment for orthostatic hypotension and postural orthostatic tachycardia syndrome (POTS). However, its effectiveness remains controversial due to limited clinical data.

Appetite Suppression

There has been interest in using this compound as an appetite suppressant for obesity treatment. A single study indicated no significant weight loss compared to placebo, suggesting that further research is needed in this area:

| Study | Sample Size | Dosage | Outcome |

|---|---|---|---|

| 50 adults | 120 mg/day | No significant weight loss difference (-4.6 kg vs -4.5 kg) |

Pharmacological Profile

The pharmacological effects of this compound include:

- Mechanism of Action : Primarily acts as an alpha-adrenergic agonist.

- Potency : Less potent than ephedrine but effective for nasal decongestion.

- Side Effects : Common side effects include insomnia, hypertension, and urinary retention.

Case Studies and Clinical Trials

Several clinical trials have evaluated the safety and efficacy of this compound:

Wirkmechanismus

The mechanism of action of Pseudoephedroxane involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. The compound interacts with substrates through hydrogen bonding and steric interactions, guiding the formation of specific enantiomers.

Vergleich Mit ähnlichen Verbindungen

- (4S,5S)-4-Phenyl-1-aza-3,7-dioxabicyclo[3.3.0]octane

- (4S,5S)-5-Hydroxy-4-phenyl-1,3-oxazolidin-2-one

Comparison: Compared to these similar compounds, Pseudoephedroxane is unique due to its specific substitution pattern on the oxazolidinone ring. This substitution enhances its stability and reactivity, making it a preferred choice in asymmetric synthesis. Its ability to form strong hydrogen bonds and its steric bulk contribute to its effectiveness as a chiral auxiliary.

Biologische Aktivität

Pseudoephedroxane, a compound closely related to pseudoephedrine, exhibits various biological activities primarily linked to its adrenergic agonist properties. This article synthesizes current research findings, case studies, and pharmacological data to provide a comprehensive overview of its biological activity.

This compound functions as an alpha (α) and beta (β) adrenergic agonist. It primarily acts on α1-adrenergic receptors, leading to vasoconstriction in the nasal mucosa, which reduces nasal congestion. The stimulation of β2-adrenergic receptors aids in bronchial smooth muscle relaxation, contributing to respiratory relief in allergic conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of pseudoephedrine. Key parameters include:

- Half-life : Approximately 6 hours.

- Volume of Distribution : 2.6 - 3.3 L/kg.

- Protein Binding : About 6.6% bound to human serum albumin.

- Clearance : 5.9 ± 1.7 mL/min/kg for a 60 mg oral dose .

Cardiovascular Impact

Research indicates that this compound can induce mild cardiovascular effects, such as increases in systolic blood pressure (SBP) and heart rate (HR). A study showed a mean increase in SBP of approximately 1 mm Hg and HR by about 3 beats/min . These effects are more pronounced with immediate-release formulations and higher doses.

Adverse Effects

This compound is associated with several adverse effects, particularly concerning the gastrointestinal and nervous systems:

- Ischemic Colitis : A case report documented a previously healthy female developing ischemic colitis after taking pseudoephedrine, highlighting the potential for gastrointestinal complications even at low doses (120 mg) .

- Seizures : An elderly patient experienced seizures following the use of a combination medication containing pseudoephedrine. This underscores the need for caution in vulnerable populations .

Case Studies

- Ischemic Colitis Case Study :

- Seizure Induction Case Study :

Efficacy Studies

A multicenter randomized controlled trial demonstrated that this compound significantly reduces nasal congestion compared to placebo. The study confirmed its efficacy through objective measures of nasal airflow and subjective assessments from patients .

Antibacterial Activity

Emerging research suggests that this compound may possess antibacterial properties against common pathogens like E. coli and Staphylococcus aureus. In vitro studies have shown that it exhibits stronger antibacterial effects at lower concentrations before diminishing at higher doses .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(4S,5S)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYARIILPGRTQL-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](OC(=O)N1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167383 | |

| Record name | (4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16251-47-1 | |

| Record name | (4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016251471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.